(2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHSWKNAPUEHD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, 3-bromobenzaldehyde and 3-methylacetophenone are used as starting materials. The reaction is typically carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated systems.
Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The title compound shares a common chalcone skeleton with derivatives differing in aromatic substituents. For example:
- (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (): The substitution of a 2-bromophenyl group and methoxy groups increases planarity, enhancing π-conjugation compared to the title compound’s methyl group .
- (E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (): Fluorine’s electronegativity introduces stronger dipole interactions, altering crystal packing compared to the methyl group in the title compound .
- (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (): The methylsulfanyl group increases electron delocalization, leading to distinct hyperpolarizability values .
Table 1: Structural Parameters of Selected Chalcones
*Estimated based on analogous structures.
Nonlinear Optical (NLO) Properties
Chalcones are studied for their third-order nonlinear optical responses. Key comparisons include:
- c(3) Values : The title compound exhibits a c(3) value of 369.294 × 10²² m² V⁻² , which is 1.33× higher than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) but 185.58× lower than (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one .
- Third-Order Susceptibility (χ(3)) : The title compound’s χ(3) is 0.02 × 10⁻³ esu , lower than derivatives like (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine)-phenyl)prop-2-en-1-one (χ(3) = 0.26 × 10⁻³ esu), indicating substituent-dependent NLO performance .
Table 2: Nonlinear Optical Properties
Electronic and Spectroscopic Properties
- UV-Vis Absorption : Derivatives like (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one show redshifted absorption due to extended π-conjugation, whereas the title compound’s absorption is likely blue-shifted due to less electron-donating substituents .
- Hyperpolarizability (β) : The title compound’s β value is 2.79 × 10⁻³⁰ esu , comparable to 3MPNP (2.77 × 10⁻³⁰ esu) but lower than nitro-containing analogs, highlighting the nitro group’s role in enhancing NLO responses .
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is a synthetic organic compound characterized by its unique structure comprising two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a bromine atom at the meta position of one phenyl ring and a methyl group at the para position of the other ring contributes to its distinctive chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is conducted between 3-bromoacetophenone and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, usually under reflux conditions in solvents like ethanol or methanol.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action may involve:
- Inhibition of Cell Proliferation : Studies have shown that this chalcone can inhibit the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1 summarizes the IC50 values for various studies on this compound:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit enzymes critical for cell proliferation or disrupt microtubule dynamics by binding to the colchicine site on tubulin, thereby preventing polymerization.
Comparative Analysis with Related Compounds
Comparative studies with similar compounds reveal that this compound possesses unique pharmacological properties due to its specific structural features.
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Structure | Contains a methyl group instead of a bromine atom. |
| (2E)-1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Features a methoxy group influencing electronic properties. |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this chalcone in various experimental setups:
- In vitro Studies : In experiments involving MCF-7 and MDA-MB-231 breast cancer cells, this compound demonstrated significant antiproliferative effects, comparable to established chemotherapeutic agents.
- Mechanistic Insights : Flow cytometry analyses indicated that treatment with this compound resulted in cell cycle arrest and apoptosis, confirming its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for (2E)-1-(3-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 3-methylbenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/water). Key parameters include:
- Temperature : 60–80°C for 6–12 hours.
- Solvent system : Ethanol-water (3:1 v/v) for optimal yield (~65–75%).
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
Basic: Which spectroscopic techniques are critical for characterizing this chalcone derivative?
Methodological Answer:
- NMR : H and C NMR confirm the (E)-configuration (J = 15–16 Hz for α,β-unsaturated protons) and substituent positions.
- IR : Strong carbonyl stretch at ~1650–1680 cm and C=C stretch at ~1600 cm.
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns .
Basic: How does the bromine substituent influence reactivity compared to chloro/fluoro analogs?
Methodological Answer:
The 3-bromophenyl group enhances electrophilic substitution due to bromine’s electron-withdrawing nature. For example:
- Nucleophilic aromatic substitution occurs at the bromine site under Pd-catalyzed conditions.
- Compared to chloro analogs, bromine’s higher polarizability increases crystal packing density (e.g., shorter Br···π interactions in X-ray structures) .
Advanced: What challenges exist in achieving single-crystal X-ray diffraction for this compound?
Methodological Answer:
- Crystallization : Requires slow evaporation from DCM/hexane (1:3) at 4°C.
- Non-merohedral twinning : Observed in halogenated chalcones due to steric hindrance from the 3-bromo group. Refinement requires TWINABS or SHELXL with BASF parameters .
- Space group : Centrosymmetric (e.g., ), limiting second-harmonic generation (SHG) activity despite nonlinear optical potential .
Advanced: How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. null results)?
Methodological Answer:
- Bioassay design : Use standardized MIC protocols (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-activity caveats : The 3-methylphenyl group may reduce solubility, requiring DMSO co-solvent (<1% v/v) to avoid cytotoxicity artifacts.
- Conflicting data : Null results may arise from crystallization-induced symmetry, as seen in centrosymmetric crystals lacking SHG activity .
Advanced: What computational methods predict electronic properties for structure-based drug design?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV).
- Molecular docking : Use AutoDock Vina to assess binding to cyclooxygenase-2 (COX-2) or bacterial efflux pumps.
- MD simulations : GROMACS for stability analysis of protein-ligand complexes over 100 ns .
Advanced: What structure-activity relationships (SARs) differentiate this compound from halogenated analogs?
Methodological Answer:
| Substituent | Effect on Activity | Source |
|---|---|---|
| 3-Bromophenyl | ↑ Electrophilicity, ↓ SHG activity | |
| 4-Fluorophenyl | ↑ Metabolic stability | |
| 3-Methylphenyl | ↑ Lipophilicity (logP ~3.8) |
SAR studies suggest bromine enhances DNA intercalation , while methyl improves membrane permeability .
Basic: What are common chemical transformations of the α,β-unsaturated ketone moiety?
Methodological Answer:
- Reduction : NaBH/CeCl (Luche reduction) yields allylic alcohol.
- Epoxidation : m-CPBA in DCM forms an epoxide (cis:trans = 1:1).
- Michael addition : Thiols or amines attack the β-carbon under basic conditions .
Advanced: How do solvent effects influence reaction kinetics in Claisen-Schmidt condensations?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF): Accelerate enolate formation but risk side reactions (e.g., aldol condensation).
- Ethanol-water : Optimal for balancing solubility and base strength (pKa ~15.5 for NaOH).
- Kinetic studies : Monitor via UV-Vis at 300 nm (λ for chalcone) .
Advanced: How does halogen position (3- vs. 4-bromo) impact photophysical properties?
Methodological Answer:
| Property | 3-Bromo | 4-Bromo |
|---|---|---|
| λ (nm) | 285 (π→π) | 290 (π→π) |
| Fluorescence | Weak (Φ ~0.03) | Moderate (Φ ~0.1) |
| SHG efficiency | None (centrosymmetric) | Moderate (non-centrosymmetric) |
The 3-bromo derivative’s symmetry quenches fluorescence, whereas 4-bromo analogs show nonlinear optical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
